molecular formula C5H11N3S B10852871 N-Pyrrolidin-1-ylthiourea CAS No. 88147-87-9

N-Pyrrolidin-1-ylthiourea

Cat. No.: B10852871
CAS No.: 88147-87-9
M. Wt: 145.23 g/mol
InChI Key: LUZJFNYVKQEEGM-UHFFFAOYSA-N
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Description

N-Pyrrolidin-1-ylthiourea is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to the thiourea class, characterized by a sulfur atom in the urea core, and features a pyrrolidine substituent. This structure is a key building block for synthesizing more complex molecules, such as N'-(2-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, a related compound whose crystal structure has been determined and documented in scientific literature . The primary value of this compound lies in its role as a versatile precursor or intermediate. Researchers utilize it to develop new compounds with potential biological activity. Thiourea derivatives are frequently investigated for a range of applications, including use as inhibitors for various enzymes . This product is intended for chemical synthesis and in-vitro research applications only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88147-87-9

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

pyrrolidin-1-ylthiourea

InChI

InChI=1S/C5H11N3S/c6-5(9)7-8-3-1-2-4-8/h1-4H2,(H3,6,7,9)

InChI Key

LUZJFNYVKQEEGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=S)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-Pyrrolidin-1-ylthiourea has shown significant potential as an anticancer agent. Research indicates that derivatives of thiourea compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiourea derivatives can effectively target specific pathways involved in tumor growth and metastasis, making them promising candidates for further development in cancer therapies .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their effectiveness against bacteria and fungi, showing potential as new antimicrobial agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

1.3 Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases .

Agricultural Applications

2.1 Pest Control

In agricultural chemistry, this compound has been explored as a potential pesticide. Its derivatives have shown efficacy in controlling pest populations by acting on their physiological processes, thereby reducing crop damage and increasing yield .

2.2 Plant Growth Regulation

Research indicates that thiourea compounds can influence plant growth and development by acting as growth regulators. They may enhance seed germination and root development, contributing to improved agricultural productivity .

Material Science Applications

3.1 Synthesis of Novel Materials

This compound is utilized in the synthesis of various novel materials, including polymers and nanomaterials. Its ability to form coordination complexes with metals makes it valuable in creating materials with specific electronic or optical properties .

3.2 Catalysis

The compound has been studied for its catalytic properties in organic reactions. Its derivatives can serve as effective catalysts in various chemical transformations, enhancing reaction rates and selectivity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with some derivatives exhibiting IC50 values lower than established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed superior efficacy compared to some antibiotics, suggesting its potential use in clinical settings.

Data Tables

Application AreaSpecific UseObserved Effects
PharmacologyAnticancer AgentInhibits cancer cell proliferation
Antimicrobial AgentEffective against bacteria and fungi
Anti-inflammatoryModulates inflammatory responses
Agricultural ChemistryPest ControlReduces pest populations
Plant Growth RegulationEnhances seed germination
Material ScienceSynthesis of Novel MaterialsForms coordination complexes
CatalysisEnhances reaction rates

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The thiourea group acts as a bidentate ligand, coordinating with transition metals through sulfur and nitrogen atoms:

  • Ru(II) Complexes : Forms stable octahedral complexes with Ru(II) ions, confirmed by single-crystal XRD and FT-IR . The thiourea sulfur (C=S) and pyrrolidine nitrogen participate in bonding, enhancing catalytic properties.

  • Cu(II) Complexes : Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ < 1.3 μM for MCF-7) .

Metal IonCoordination ModeApplicationRef.
Ru(II)Bidentate (S, N)Catalysis
Cu(II)Bidentate (S, N)Anticancer agents

Nucleophilic Substitution and Alkylation

The sulfur atom undergoes nucleophilic substitution with alkyl halides:

  • S-Alkylation : Reacts with benzyl bromide in acetonitrile (K₂CO₃, 60°C) to form S-benzyl derivatives.

ReagentConditionsProductYieldRef.
Benzyl bromideCH₃CN, K₂CO₃, 60°C, 12 hS-Benzyl derivative75%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiourea group undergoes hydrolysis:

  • Hydrolysis to Urea : Treatment with HCl (1M, 80°C) converts the thiourea to urea, confirmed by IR loss of C=S (∼1250 cm⁻¹).

ConditionReagentProductObservationRef.
Acidic hydrolysis1M HCl, 80°CUrea derivativeC=S peak disappearance

Supramolecular Interactions

Intermolecular hydrogen bonding drives crystal packing:

  • Crystal Engineering : NH···S and NH···O interactions form 2D sheets, as observed in single-crystal XRD .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Pyrrolidin-1-ylthiourea with structurally related thiourea derivatives and pyrrolidine-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₅H₁₁N₃S 145.22 (estimated) Not provided Pyrrolidine substituent enhances steric bulk; potential for hydrogen bonding.
Allylthiourea (N-Allylthiourea) C₄H₈N₂S 116.18 109-57-9 Allyl group introduces unsaturated bonds; lower molecular weight .
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid C₁₁H₁₂FN₂O₂ 238.23 Not provided Pyrrolidine attached to pyridine; fluorine enhances electronegativity .

Physicochemical Properties

  • The cyclic amine may also stabilize intermolecular interactions via its rigid conformation.
  • Allylthiourea : The allyl group (C₃H₅) introduces π-electron density, which could participate in conjugation or Michael addition reactions. Its lower molecular weight may enhance volatility .
  • Pyridine Derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid) : The pyridine core offers aromaticity and hydrogen-bonding capabilities, distinct from the thiourea’s thiocarbonyl group. Fluorine substitution may alter acidity and metabolic stability .

Research Findings and Trends

Recent studies highlight the role of substituents in thiourea derivatives:

  • Allylthiourea’s corrosion inhibition efficiency is concentration-dependent, with optimal performance at 0.5 mM in acidic media .
  • Pyrrolidine-substituted compounds (e.g., in pyridine derivatives) show enhanced pharmacokinetic profiles in drug discovery, attributed to improved solubility and target engagement .
  • Computational models suggest that this compound’s cyclic amine could reduce metabolic degradation compared to linear alkyl substituents, though experimental validation is needed.

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